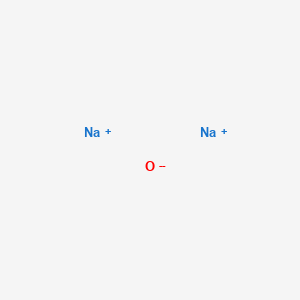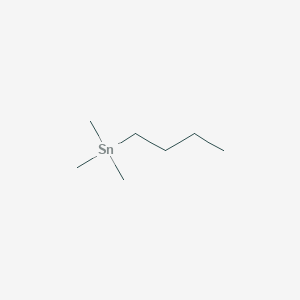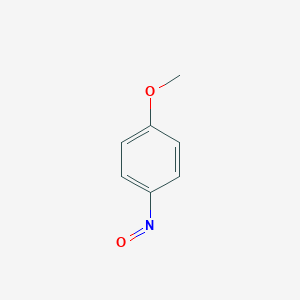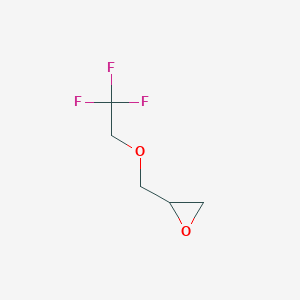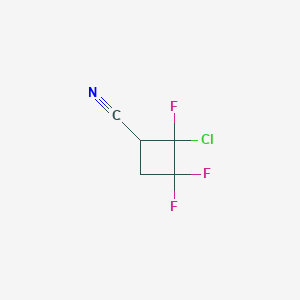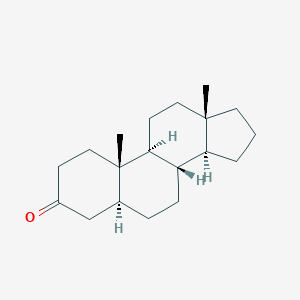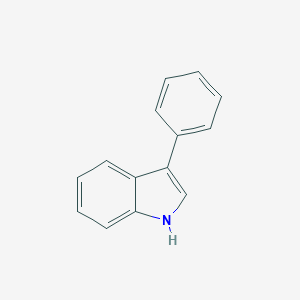
3-Phenylindole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 3-Phenylindole, often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring to form a bicyclic structure . This structure is similar to many naturally occurring and synthetic indoles that exhibit wide-ranging biological activity .Chemical Reactions Analysis
Indole syntheses, including that of this compound, almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process involves various chemical reactions, including C–C or C–N bond formation to an unactivated C–H bond .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 394.0±21.0 °C at 760 mmHg, and a flash point of 177.3±14.7 °C . It has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 167.2±3.0 cm3 . It also has one freely rotating bond .Scientific Research Applications
Antimicrobial Properties and Action on Fungi and Bacteria :
- 3-Phenylindole exhibits antimicrobial activity against fungi and gram-positive bacteria. At specific concentrations, it inhibits the growth of Aspergillus niger and suppresses spore germination without killing the fungus. It affects the lipid composition of A. niger, particularly influencing the phospholipid concentration and free fatty acids, although sterol concentrations remain unaffected. The antifungal activity can be reversed by adding phospholipids to the medium, suggesting a possible interference with phospholipid function in cell membranes (Hoppe, Kerkenaar, & Sijpesteijn, 1976).
Effects on Ion Transport Across Bilayer Lipid Membranes :
- The compound has been studied for its effects on ion transport in phosphatidylcholine-cholesterol bilayers. It influences the membrane electrical conductance differently for positively and negatively charged probes. This may be due to this compound's impact on decreasing the electric potential within the membrane interior. These findings suggest a kinetic limitation of membrane transport of potassium mediated by nonactin (Sinha & Smejtek, 2005).
Inhibition of Tubulin Polymerization in Cancer Research :
- Derivatives of this compound, specifically methoxy-substituted 3-formyl-2-phenylindoles, have shown potential in inhibiting tubulin polymerization. This action is crucial in cancer therapy as it can disrupt microtubule assembly, a mechanism similar to that of colchicine. These compounds demonstrated significant cytostatic activity in breast cancer cells and are considered potential agents for disrupting microtubule assembly in cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Estrogen Receptor Affinity Studies :
- Research into 2-Phenylindoles with aromatic substituents has shown that these compounds bind to the estrogen receptor. This finding is significant in the context of hormone-related cancer research. The study indicates that modifications of the this compound structure could lead to compounds with potential therapeutic applications in hormone-dependent diseases (Strohmeier & Angerer, 1987).
Inhibition of Hedgehog-Dependent Cancer :
- Novel 2-phenylindole derivatives have been investigated for their role in arresting mitotic progression, stimulating natural killer cell cytotoxic activity, and repressing Hedgehog-dependent cancer. These compounds, by inhibiting tubulin polymerization, showed promise in cancer treatment, particularly in targeting resistant cancer cell lines (La Regina et al., 2015).
Mechanism of Action
Target of Action
3-Phenyl-1H-indole, also known as 3-Phenylindole, has been studied for its antimycobacterial activity . The primary target of this compound is Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis . This compound has been found to inhibit the growth of Mtb, including multidrug-resistant strains .
Mode of Action
It has been observed that this compound has bactericidal activity at concentrations close to the minimum inhibitory concentration . This suggests that 3-Phenyl-1H-indole interacts with its target in a way that leads to the death of the bacterium .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Phenyl-1H-indole could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It has been suggested that indole derivatives have acceptable pharmacokinetic profiles and are favorable for oral drug administration .
Result of Action
The result of 3-Phenyl-1H-indole’s action is the inhibition of Mtb growth . Furthermore, it has been observed that this compound is active against multidrug-resistant strains of Mtb, without cross-resistance with first-line drugs . This suggests that 3-Phenyl-1H-indole could potentially be used as a novel treatment for tuberculosis, particularly in cases where the disease is resistant to standard treatments.
Biochemical Analysis
Biochemical Properties
3-Phenylindole interacts with various enzymes, proteins, and other biomolecules. It has been found to increase membrane electrical conductance of positively charged membrane probes and decrease electrical conductance of negatively charged probes . This suggests that this compound may play a role in modulating the electrical properties of cell membranes, potentially influencing biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it interacts with phospholipids in fungal mycelia membranes and strongly inhibits the uptake of phosphate into fungal mycelia . This suggests that this compound may influence cell function by altering nutrient uptake and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interaction with cell membranes. It has been found to increase the electrical conductivity induced by positively charged membrane probes and decrease the conductivity induced by negatively charged probes . This suggests that this compound may exert its effects by modulating the electrical properties of cell membranes, potentially influencing the activity of membrane-bound enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to increase the electrical conductivity of positively charged membrane probes over time . This suggests that this compound may have long-term effects on cellular function, potentially influencing cell signaling pathways and gene expression .
Metabolic Pathways
Indole derivatives, which include this compound, are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound may interact with various enzymes and cofactors in these metabolic pathways .
Transport and Distribution
This compound has been found to interact with phospholipids in cell membranes . This suggests that it may be transported and distributed within cells and tissues via its interaction with these lipids
Subcellular Localization
Given its interaction with cell membranes , it is possible that it may be localized to the cell membrane or other membrane-bound organelles within the cell
properties
IUPAC Name |
3-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGTBLWFCRXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164538 | |
| Record name | 3-Phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1504-16-1 | |
| Record name | 3-Phenylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1504-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3-Phenylindole has a molecular formula of C14H11N and a molecular weight of 193.24 g/mol. []
ANone: Yes, 13C NMR spectral data for this compound and various derivatives is available, revealing insights into the electronic environment of the carbon atoms within the molecule. [] Mass spectral fragmentation patterns have also been investigated for this compound and related compounds. [, ]
ANone: Several methods for synthesizing this compound and its derivatives have been explored. One approach involves the pyrolysis of 1,4-diphenyl-1,2,3-triazole, which yields 1-, 2-, and this compound. [] Another method uses the reaction of phenylsulfonylcarbanion with 2-aminobenzophenone. [] Additionally, this compound can be obtained through the flash-vacuum pyrolysis of 1-styrylbenzotriazole, followed by isomerization. []
ANone: Yes, this compound can be brominated by 1-bromoindoles and 3-bromoindolenines, which act as brominating agents. []
ANone: Yes, this compound has been used as a starting material for synthesizing various heterocyclic compounds, including benzodiazepines and benzotriazepines. [, ] It has also been utilized in the synthesis of pyrroloquinolines as indole analogs of flavonols. []
ANone: Research suggests that this compound demonstrates antimicrobial activity, particularly against fungi. It has been found to interact with phospholipids in fungal mycelia membranes, leading to a strong inhibition of phosphate uptake. [] Additionally, this compound derivatives have shown promise as 5-hydroxytryptamine (serotonin) antagonists. []
ANone: While not directly studied for antidepressant activity, this compound serves as a structural basis for binodaline, a compound that inhibits the uptake of biogenic amines like noradrenaline, serotonin, and dopamine. This uptake inhibition is a mechanism of action shared by many antidepressant medications. [, , ]
ANone: this compound exhibits lower reactivity compared to 1,3-dimethylindole and 1-benzyl-3-methyl-indole when reacting with arylsulfonyl azides. While the latter two compounds readily form 2-arylsulfonylaminoindoles, this compound yields crystalline material with only one azide. []
ANone: Studies using bilayer lipid membranes have demonstrated that this compound significantly impacts ion transport. It increases conductivity induced by lipophilic cations and positively charged complexes while decreasing conductivity induced by lipophilic anions. These changes are attributed to alterations in both the electrostatic and non-electrostatic properties of the bilayer membrane. []
ANone: Research indicates that this compound significantly influences the electrostatic surface potential (ΔV) of lipid monolayers. This impact is related to the bending of surfactant chains within the monolayer, which alters the orientation of water molecules and subsequently affects ΔV. The presence of this compound within the monolayer further modifies ΔV, likely due to its own dipole moment and its interaction with lipid polar heads. []
ANone: Modifying the structure of this compound, such as introducing substituents at different positions, can significantly impact its biological activity. For instance, adding specific side chains to the 1-amino-3-phenylindole scaffold has led to the development of compounds like binodaline with antidepressant-like properties. [] In another study, the regioselectivity of the Larock heteroannulation reaction using alkylphenylacetylene derivatives was found to be influenced by the size of the alkyl group, with larger groups favoring 2-alkyl-3-phenylindole products. []
ANone: While much of the research on this compound focuses on its pharmaceutical potential, it has been identified as a component of cigarette smoke, though the implications of this finding require further investigation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


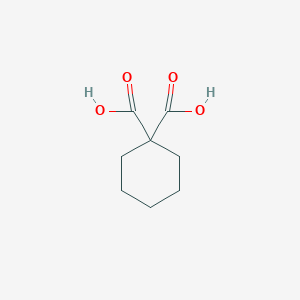
![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)
